Trietilsilano

Descripción general

Descripción

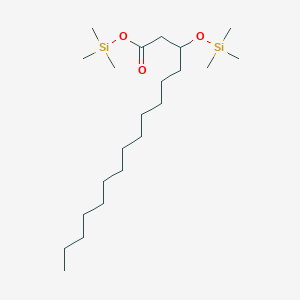

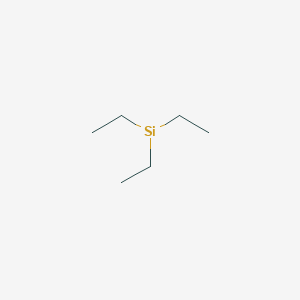

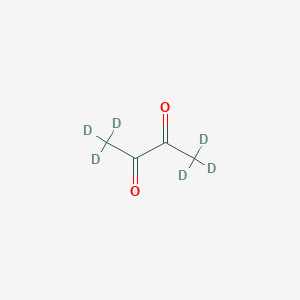

City Chemical manufactures high purity Triethylsilane, CAS 617-86-7 in bulk quantity. Triethylsilane is a colorless liquid with the formula C6H16Si. It is used in organic synthesis as a reducing agent and as a precursor to silyl ethers. It is a trialkylsilicon hydride compound. The Si-H bond is highly reactive.

Aplicaciones Científicas De Investigación

Hidrosililación de Olefinas

Trietilsilano: se utiliza ampliamente en la hidrosililación de olefinas, un proceso que agrega enlaces silicio-hidrógeno a compuestos orgánicos insaturados . Esta reacción es fundamental para crear alquil silanos, que son intermedios valiosos en la síntesis de productos farmacéuticos, polímeros y diversos compuestos organosilícicos.

Acoplamiento Reductivo de Enonas y Alenos

TES actúa como un agente reductor en el acoplamiento reductivo regioselectivo de enonas y alenos . Esta aplicación es crucial en la síntesis orgánica, lo que permite la construcción de arquitecturas moleculares complejas con alta precisión.

Reordenamiento de Beckmann

En el reordenamiento de Beckmann, TES se usa para convertir cetoximas en amidas . Esta reacción es particularmente útil en la síntesis de lactamas, que son amidas cíclicas y componentes clave en muchos productos farmacéuticos.

Catalizador para la Polimerización Catiónica

TES sirve como catalizador para la polimerización catiónica iniciada por redox . Este proceso se emplea en la producción de polímeros de alto rendimiento con aplicaciones que van desde la electrónica hasta la ciencia de los materiales.

Deposición Química en Fase Vapor (CVD)

En la ciencia de los materiales, TES se usa como precursor para la deposición química en fase vapor (CVD) y la CVD mejorada con plasma (PECVD) . Estas técnicas son esenciales para la fabricación de películas delgadas, recubrimientos y nanomateriales con aplicaciones en semiconductores, células solares y nanotecnología.

Caucho y Geles de Silicona

TES es un agente de reticulación en cauchos y geles de silicona, lo que mejora su dureza, resistencia, resistencia al calor y resistencia química . Estos materiales mejorados encuentran un uso extenso en dispositivos médicos, sellos y diversas aplicaciones industriales.

Dispersante de Tinta y Recubrimiento

Como dispersante y espesante en tintas y recubrimientos, TES mejora la fluidez y la uniformidad, formando una capa protectora que mejora la durabilidad y la calidad de los materiales impresos .

Repelente al Agua y Agente de Interfaz

En las industrias de la construcción y el textil, TES se emplea como repelente al agua y agente de interfaz. Aumenta la tensión superficial, mejora la resistencia a la humedad y reduce el coeficiente de fricción, lo que protege los materiales del daño del agua .

Mecanismo De Acción

Target of Action

Triethylsilane is an organosilicon compound with the formula (C2H5)3SiH . The primary target of triethylsilane is the Si-H bond, which is highly reactive .

Mode of Action

The polar nature of the Si-H bond enables triethylsilane to act as a hydride donor to electron-deficient centers . The reduction mechanism of triethylsilane involves the transfer of hydride ions from the silane to the substrate, resulting in the formation of a silylene ether intermediate . This intermediate can then react to produce the reduction product .

Biochemical Pathways

Triethylsilane is often used in studies of hydrosilylation catalysis . It participates in various chemical transformations, including the addition of triethylsilane across multiple bonds under the influence of metal catalysts . For example, terminal alkynes undergo hydrosilylations easily with triethylsilane in the presence of platinum, rhodium, ruthenium, osmium, or iridium catalysts .

Pharmacokinetics

Triethylsilane is a colorless liquid with a density of 0.728 g/mL . It has a boiling point of 107-108 °C . It is insoluble in water but soluble in hydrocarbons, halocarbons, and ethers . These properties may affect its bioavailability and distribution in the body.

Result of Action

The reactivity of the Si-H bond in triethylsilane leads to various molecular and cellular effects. For instance, it can act as a reducing agent in organic synthesis and as a precursor to silyl ethers . It can also participate in the synthesis of symmetrical and nonsymmetrical ethers from various aldehydes and ketones .

Action Environment

Triethylsilane is sensitive to acid, alkali, and moisture, and hydrogen will be released in contact with moisture . It is recommended to store under dry conditions and use in a fume hood . Environmental factors such as pH and humidity can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Triethylsilane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Relevant Papers One of the relevant papers is “Triethylsilane Introduced Precursor Engineering Towards Efficient and Stable Perovskite Solar Cells” which discusses the use of triethylsilane in the development of efficient and stable perovskite solar cells .

Análisis Bioquímico

Biochemical Properties

Triethylsilane plays a significant role in biochemical reactions. It is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . The Si-H bond in Triethylsilane is notably reactive, allowing it to engage in a variety of chemical reactions, including hydrosilylations and reductions . This bond is also involved in radical initiations where it can donate hydrogen, facilitating various polymerizations and coupling reactions .

Cellular Effects

For instance, some studies have shown that certain organosilicon compounds have antioxidant, anti-inflammatory, and antibacterial effects .

Molecular Mechanism

The molecular mechanism of Triethylsilane primarily involves its reactive Si-H bond. This bond can transfer hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

Temporal Effects in Laboratory Settings

Triethylsilane is physically very similar to comparable hydrocarbons . It is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . This suggests that the effects of Triethylsilane may change over time in laboratory settings due to its reactivity and potential for hydrogen gas release.

Metabolic Pathways

Triethylsilane reacts slowly in water with measured hydrolysis half-lives of 218 hours at pH 4 and 25°C, 377 hours at pH 7 and 20°C and 56.8 hours at pH 9 and 20°C . The products of hydrolysis are triethylsilanol and hydrogen . This suggests that Triethylsilane may be involved in metabolic pathways related to hydrolysis.

Propiedades

InChI |

InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBZLKQPJVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870702 | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-86-7 | |

| Record name | Triethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)